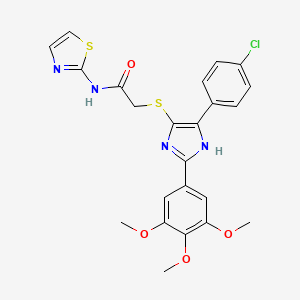

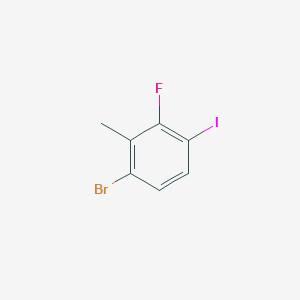

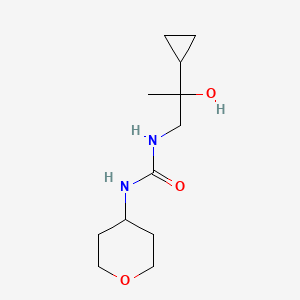

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Properties and Anticancer Activity

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate has been studied for its electrochemical properties, which are crucial in understanding its anticancer activity. It behaves typically like nitroaromatics in aprotic media and displays high stability in its electrogenerated nitro radical anion form. This stability is especially pronounced in dimethylformamide and tetrabutylammonium perchlorate. The compound, in its reduced form, interacts with glutathione in phosphate buffer, influencing its reduction behavior. Such electrochemical characteristics suggest that it can be considered a bioreductive agent with glutathione depleting function, which is significant in its anticancer applications (Goulart et al., 2007).

Antimalarial Activity

Further, a related compound, [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone, has been identified as a novel lead for antimalarial agents. Its structure-activity relationship shows that the acyl residue at the 2-amino group of the benzophenone core must be a phenylacetic acid substructure with specific substitutions for effective antimalarial activity (Wiesner et al., 2003).

Application in Polymer Synthesis and Characterization

In polymer science, methyl 2-(5-fluoro-2-nitrophenyl)acrylate derivatives have been used in the synthesis and characterization of copolymers. These studies involve understanding the reactivity ratios of monomers and the properties of resulting polymers, such as thermal stability and molecular weight. Such polymers find applications in various specialty coatings and materials due to their unique properties like low surface tension, non-wettability by water and oil, and antifouling properties (Thamizharasi et al., 1996; Thamizharasi et al., 1999).

Other Applications

- Synthesis of novel anti-microbial agents, where derivatives of methyl 2-(5-fluoro-2-nitrophenyl)acrylate play a role in the development of effective anti-microbial materials (Manivannan, 2020).

- Development of photoconducting nonlinear optical side-chain polymers, where carbazole derivatives of the compound are synthesized to possess both photoconductivity and nonlinear optical properties (Kim et al., 1999).

Propriétés

IUPAC Name |

methyl 2-(5-fluoro-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4/c1-6(10(13)16-2)8-5-7(11)3-4-9(8)12(14)15/h3-5H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGGYMKJIHQMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(5-fluoro-2-nitrophenyl)acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2356317.png)

![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)

![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2356323.png)

![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)

![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)

![2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine](/img/structure/B2356336.png)